6-Methyl-4-(3-trifluoromethyl-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl
Overview
Description
The compound “6-Methyl-4-(3-trifluoromethyl-benzyl)-1’,2’,3’,4’,5’,6’-hexahydro-[2,3’]bipyridinyl” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a common motif in pharmaceuticals and agrochemicals due to its ability to modulate chemical reactivity and to influence the lipophilicity of molecules .
Scientific Research Applications
Photocatalytic CO2 Reduction
- A study investigated the photocatalytic properties of a series of Ruthenium-Rhenium (Ru(II)-Re(I)) binuclear complexes, which included 4,4'-bis(trifluoromethyl)-2,2'-bipyridine as a peripheral ligand. These complexes demonstrated enhanced photocatalytic activities in CO2 reduction (Gholamkhass et al., 2005).
Synthesis of TRPV1 Antagonists
- Research on the scalable synthesis of a potent TRPV1 antagonist involved the development of a Suzuki–Miyaura reaction for synthesizing a key intermediate, 6′-methyl-3-(trifluoromethyl)-2,3′-bipyridine. This method proved effective for producing bipyridinyl benzimidazole derivatives on a large scale (Lee et al., 2023).
Electrocatalysis and Sensitization Studies
- Another research focused on the electrochemical behavior of dihydropyridines and tetrahydrobipyridines derived from NAD+ model compounds. This study provides insights into the redox properties and potential applications of such compounds in electrocatalysis (Trazza et al., 1982).
- A separate study synthesized new catecholate-bound RuII–polypyridine based sensitizers, which included methyl and bipyridinyl groups. These compounds were characterized for their interaction with TiO2 nanoparticles, exploring their potential in photovoltaic and photocatalytic applications (Banerjee et al., 2011).
Metal Organic Frameworks and Phosphonates
- A study on the fabrication of metal phosphonates from tritopic trisphosphonic acid containing methyl groups highlighted the synthesis and structural properties of these compounds. These phosphonates, incorporating bipyridyl units, have potential applications in gas adsorption and catalysis (Tang et al., 2013).
Organic Synthesis and Functionalization
- Research on the synthesis and transformations of 4-hydroxy-5-methyl-2-trifluoromethylpyridine, a structurally similar compound, provides insights into the reactivity and potential applications of these types of molecules in organic synthesis (Tyvorskii & Bobrov, 1998).
Properties
IUPAC Name |
2-methyl-6-piperidin-3-yl-4-[[3-(trifluoromethyl)phenyl]methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2/c1-13-8-15(11-18(24-13)16-5-3-7-23-12-16)9-14-4-2-6-17(10-14)19(20,21)22/h2,4,6,8,10-11,16,23H,3,5,7,9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFNQLGQOFKWFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2CCCNC2)CC3=CC(=CC=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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